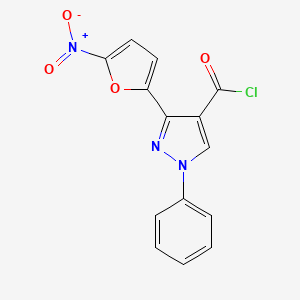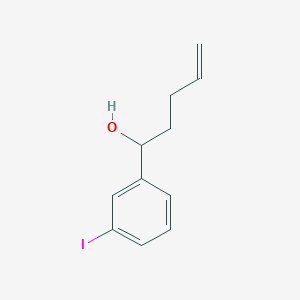
methyl 4,4-dimethoxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4,4-dimethoxybut-2-enoate is an organic compound with the molecular formula C7H12O4. It is a derivative of butenoic acid, characterized by the presence of two methoxy groups and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,4-dimethoxybut-2-enoate typically involves the esterification of 2-Butenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The presence of methoxy groups can be introduced through the reaction of appropriate methoxy-substituted precursors.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the replacement of methoxy groups with other functional groups.
Applications De Recherche Scientifique
methyl 4,4-dimethoxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of methyl 4,4-dimethoxybut-2-enoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The methoxy groups can influence the compound’s reactivity and interactions with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenoic acid, methyl ester, (Z)-: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
2-Butenoic acid, 4-methoxy-, methyl ester: Contains only one methoxy group, leading to different reactivity and properties.
2-Butenoic acid, 2-methyl-, methyl ester, (Z)-: Has a methyl group instead of methoxy groups, affecting its chemical behavior.
Uniqueness
methyl 4,4-dimethoxybut-2-enoate is unique due to the presence of two methoxy groups, which enhance its reactivity and make it a versatile compound in organic synthesis. Its structural features allow for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
57314-31-5 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
methyl 4,4-dimethoxybut-2-enoate |
InChI |
InChI=1S/C7H12O4/c1-9-6(8)4-5-7(10-2)11-3/h4-5,7H,1-3H3 |
Clé InChI |
CWHHPNNHJKOQQV-UHFFFAOYSA-N |
SMILES canonique |
COC(C=CC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Oxazolo[5,4-c]pyridin-2-yl)benzenamine](/img/structure/B8537360.png)
![ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate](/img/structure/B8537368.png)



![7-Benzyloxy-2-propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B8537392.png)
![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B8537406.png)


![6-[(4,4,4-Trifluorobutyl)carbamoyl]nicotinic acid](/img/structure/B8537417.png)
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8537426.png)



